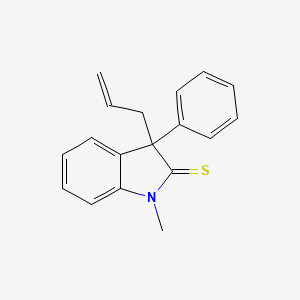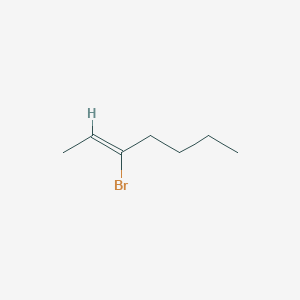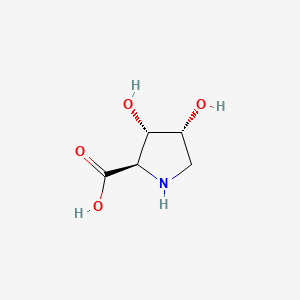
trisodium antimonate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium antimonate(3-) is an inorganic compound with the molecular formula Na₃SbO₄. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium antimonate(3-) can be synthesized through several methods. One common method involves the reaction of antimony trioxide (Sb₂O₃) with sodium hydroxide (NaOH) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂). The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, trisodium antimonate(3-) is often produced by reacting antimony trioxide with sodium hydroxide in large reactors. The reaction mixture is heated to high temperatures, and the resulting product is then filtered, washed, and dried to obtain the final compound. This method is efficient and allows for the production of large quantities of trisodium antimonate(3-) with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium antimonate(3-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Trisodium antimonate(3-) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of sodium ions with other cations, such as potassium or ammonium ions, under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce antimony pentoxide (Sb₂O₅), while reduction reactions can yield elemental antimony (Sb) or antimony trioxide (Sb₂O₃) .
Applications De Recherche Scientifique
Trisodium antimonate(3-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Trisodium antimonate(3-) is used in biological studies to investigate the effects of antimony compounds on cellular processes.
Industry: Trisodium antimonate(3-) is used as a flame retardant, a clarifying agent in glass production, and a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of trisodium antimonate(3-) involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes involved in cellular metabolism, leading to the disruption of essential biochemical processes. For example, it can inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium stibogluconate: Used in the treatment of leishmaniasis.
Potassium antimonyl tartrate: Used as an emetic and in the treatment of schistosomiasis.
Antimony trioxide: Used as a flame retardant and in the production of antimony metal .
Uniqueness
Trisodium antimonate(3-) is unique due to its high solubility in water and its ability to undergo various chemical reactions under different conditions. Its versatility makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
15593-75-6 |
|---|---|
Formule moléculaire |
Na.1/3O4Sb |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Methoxyphenyl)prop-1-en-2-yl]pyridine](/img/structure/B1174303.png)

![4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B1174315.png)

